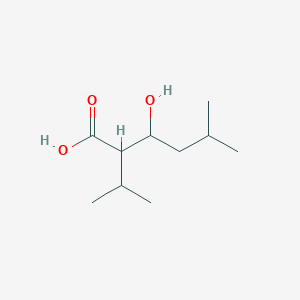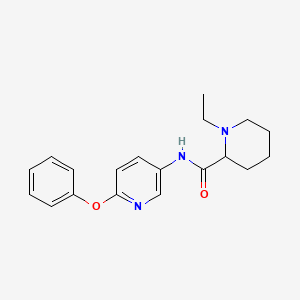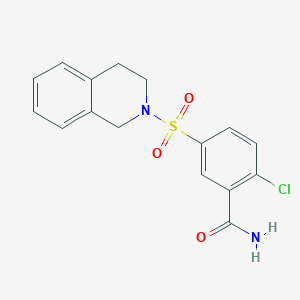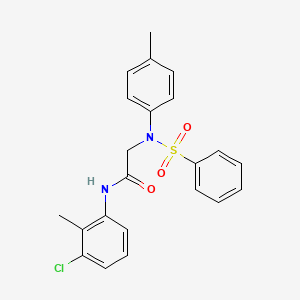![molecular formula C21H30N4O2 B6084780 ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-5-carboxylate](/img/structure/B6084780.png)
ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This involves the reaction of 1-(2-phenylethyl)piperidine with methylamine under controlled conditions to form the desired intermediate.
Pyrazole Ring Formation: The next step involves the formation of the pyrazole ring. This is achieved by reacting the piperidine intermediate with a suitable pyrazole precursor, such as 4-chloropyrazole, in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (polar or non-polar).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
Ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-5-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Chemistry: The compound is explored for its potential use as an intermediate in the synthesis of other complex organic molecules.
Pharmacology: Research focuses on its interactions with specific receptors and enzymes, aiming to understand its mechanism of action and therapeutic potential.
Mecanismo De Acción
The mechanism of action of ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-3-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group on the pyrazole ring.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.
Ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-imidazole-5-carboxylate: This compound has an imidazole ring instead of a pyrazole ring.
Propiedades
IUPAC Name |
ethyl 4-[[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]methyl]-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-3-27-21(26)20-18(14-22-23-20)15-24(2)19-10-7-12-25(16-19)13-11-17-8-5-4-6-9-17/h4-6,8-9,14,19H,3,7,10-13,15-16H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFXTEPQWXYRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)CN(C)C2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Benzyl-4-[4-(benzylsulfamoyl)phenoxy]benzene-1-sulfonamide](/img/structure/B6084698.png)
![2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine](/img/structure/B6084701.png)
![(5-Methoxyfuran-2-yl)-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B6084708.png)

![7-amino-2-(methylthio)-5-phenyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B6084713.png)
![(1S*,4S*)-2-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6084725.png)
![N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-2-(5-oxo-2-thiophen-2-ylcyclopenten-1-yl)acetamide](/img/structure/B6084732.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-3-thienyl)-2-pyridinamine](/img/structure/B6084741.png)


![N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6084759.png)
![ETHYL 5-ETHYL-4-PHENYL-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B6084765.png)
![N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B6084771.png)

